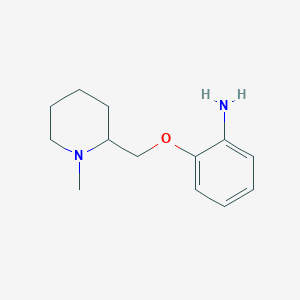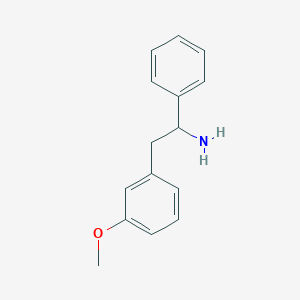
(2-Oxo-3-bornyl)glyoxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-3-bornyl)glyoxylic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of glyoxylic acid, featuring a bornyl group attached to the glyoxylic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-bornyl)glyoxylic acid typically involves the reaction of bornyl derivatives with glyoxylic acid. One common method is the condensation reaction between bornyl acetate and glyoxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2-Oxo-3-bornyl)glyoxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The bornyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted bornyl derivatives.
科学的研究の応用
(2-Oxo-3-bornyl)glyoxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing various bioactive molecules, aiding in drug discovery and development.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2-Oxo-3-bornyl)glyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.
類似化合物との比較
Similar Compounds
Glyoxylic acid: A simpler analog without the bornyl group.
Pyruvic acid: Another oxoacid with similar reactivity but different structural features.
Oxalic acid: A dicarboxylic acid with distinct chemical properties.
Uniqueness
(2-Oxo-3-bornyl)glyoxylic acid is unique due to the presence of the bornyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and research applications.
特性
IUPAC Name |
2-oxo-2-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-11(2)6-4-5-12(11,3)9(14)7(6)8(13)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKIJDJYKNHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)
![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)



![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2984465.png)


![6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2984470.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,6-difluorobenzamide](/img/structure/B2984475.png)
